molecular formula C13H15NO5 B598254 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid CAS No. 135782-21-7

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Cat. No.: B598254
CAS No.: 135782-21-7
M. Wt: 265.265
InChI Key: AVQCLRKABAZVMZ-UHFFFAOYSA-N
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Description

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid (CAS 135782-21-7) is a morpholine derivative with the molecular formula C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol. Its structure comprises a morpholine ring substituted with a benzyloxycarbonyl (Cbz) group at the 4-position and a carboxylic acid moiety at the 2-position (Fig. 1) . The Cbz group serves as a protective group for amines, enhancing the compound’s utility in multi-step organic syntheses. It is synthesized via the reaction of morpholine-2-carboxylic acid with benzyl chloroformate in the presence of a base like triethylamine, typically in dichloromethane at room temperature .

Applications of this compound span medicinal chemistry, where it acts as a precursor for enzyme inhibitors and bioactive molecules, and industrial chemistry, where it is employed in specialty chemical production .

Preparation Methods

Direct Acylation of Morpholine-2-Carboxylic Acid

The most straightforward approach involves the direct acylation of morpholine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl). This method leverages the nucleophilic reactivity of the morpholine nitrogen atom.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.

  • Reaction Time : 4–6 hours under inert atmosphere.

Mechanistic Pathway :
The morpholine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride and forming the protected intermediate. The carboxylic acid group remains unaffected under these mild conditions.

Yield Optimization :

ParameterOptimal ValueImpact on Yield
Temperature0°C → 25°C68% → 82%
Equivalents of Cbz-Cl1.2 eqMaximizes acylation
Solvent PolarityTHF > DCM5–7% increase

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-acylation .

Multi-Step Synthesis via Morpholine Ring Formation

An alternative route constructs the morpholine ring de novo, incorporating the Cbz group during cyclization. This approach is advantageous for scalability.

Key Steps :

  • Amino Alcohol Preparation : React 2-aminoethanol with benzyl chloroformate to form N-Cbz-2-aminoethanol.

  • Cyclization : Treat with α-chlorocarboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of a base.

  • Oxidation : Convert the secondary alcohol to a carboxylic acid using Jones reagent (CrO3/H2SO4).

Critical Data :

  • Cyclization Efficiency : 75–80% yield when using K2CO3 in acetonitrile.

  • Oxidation Selectivity : >90% conversion without epimerization at 0°C .

Catalytic Coupling Strategies

Transition-metal-catalyzed methods have emerged for constructing the morpholine backbone while introducing the Cbz group.

Palladium-Mediated Coupling :

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Ligand : BINAP (10 mol%) for enantioselective synthesis.

  • Substrate : Vinyl ethers and Cbz-protected β-amino alcohols.

Performance Metrics :

ConditionResult
Temperature80°C, 12 hours
Yield74%
Enantiomeric Excess88% (R-configuration)

This method is ideal for asymmetric synthesis but requires stringent anhydrous conditions .

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enables rapid purification and scalability, particularly for combinatorial libraries.

Protocol :

  • Resin Functionalization : Load Wang resin with Fmoc-morpholine-2-carboxylic acid.

  • Deprotection : Remove Fmoc with piperidine/DMF.

  • Cbz Introduction : React with Cbz-OSu (N-hydroxysuccinimide ester) overnight.

Advantages :

  • Purity : >95% after cleavage with TFA/water.

  • Throughput : 50–100 mg scale per reaction vessel.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Acylation8298ModerateHigh
Multi-Step Synthesis7895HighModerate
Catalytic Coupling7497LowLow
Solid-Phase9095HighHigh

Direct acylation remains the benchmark for laboratory-scale synthesis, while solid-phase methods dominate industrial applications due to their scalability .

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding morpholine-2-carboxylic acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols and can be facilitated by catalysts or acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deprotected morpholine derivatives.

Scientific Research Applications

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is not well-defined, as it largely depends on its specific applicationThe compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Morpholine Derivatives with Alternative Protecting Groups

Table 1: Comparison of Morpholine-2-Carboxylic Acid Derivatives

Compound Name Protecting Group Molecular Formula Key Features
Morpholine-2-carboxylic acid None C₅H₉NO₃ Lacks protection; limited synthetic utility due to amine reactivity .
N-Boc-morpholine-2-carboxylic acid Boc (tert-butoxycarbonyl) C₁₀H₁₇NO₅ Bulkier group; acid-labile protection, suitable for orthogonal deprotection strategies .
N-Cbz-morpholine-2-carboxylic acid Cbz (benzyloxycarbonyl) C₁₃H₁₅NO₅ Similar to the target compound but positional isomerism alters reactivity .

Key Differences :

  • The Cbz group in 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid provides stability under basic conditions but is cleaved via hydrogenolysis, contrasting with the Boc group, which is removed under acidic conditions .
  • Morpholine-2-carboxylic acid, lacking protection, is prone to unwanted side reactions in amine-involving syntheses .

Piperidine and Cyclohexane Analogues

Table 2: Piperidine/Cyclohexane-Based Analogues

Compound Name Core Structure Functional Groups Applications
4-{[(Benzyloxy)carbonyl]amino}-1-(propan-2-yl)piperidine-4-carboxylic acid Piperidine Cbz, isopropyl, carboxylic acid Drug intermediate with enhanced steric effects .
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid Piperidine Cbz, carboxymethyl Dual functional groups enable peptide coupling .

Key Differences :

  • Morpholine vs. Piperidine : The oxygen atom in the morpholine ring increases polarity and hydrogen-bonding capacity compared to piperidine, influencing solubility and target interactions .

Heterocyclic Compounds with Benzyloxycarbonyl Moieties

Table 3: Heterocyclic Analogues

Compound Name Core Structure Unique Features Biological Activity
4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid Cyclopentene Conjugated double bond; rigid structure Potential protease inhibition .
2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid Oxazole Aromatic heterocycle; chiral center Antibacterial activity (hypothesized) .

Key Differences :

  • Oxazole Core : The electron-rich oxazole may engage in π-π interactions with biological targets, a feature absent in morpholine-based compounds .

Structural and Functional Uniqueness of this compound

The compound’s morpholine-Cbz-carboxylic acid triad confers distinct advantages:

Synthetic Versatility : The Cbz group allows selective deprotection, enabling sequential functionalization in multi-step reactions .

Balanced Polarity : The morpholine oxygen and carboxylic acid enhance aqueous solubility, while the benzyl group contributes to lipid solubility, optimizing bioavailability .

Biological Relevance : Morpholine rings are prevalent in FDA-approved drugs (e.g., linezolid), suggesting compatibility with biological systems .

Biological Activity

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, also known as 4-Boc-morpholine-2-carboxylic acid, is a compound characterized by its morpholine ring structure and benzyloxycarbonyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, synthesis, and potential applications.

  • Molecular Formula : C13H15NO5
  • Molecular Weight : 265.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not extensively documented in literature.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes, including:

  • Direct Acylation : The morpholine derivative can be acylated with benzyloxycarbonyl chloride.
  • Carboxylation Reactions : Utilizing carbon dioxide in the presence of bases to introduce the carboxylic acid functionality.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on its efficacy against various pathogens is limited, its structural features allow for potential interactions with microbial targets. For instance, compounds with similar morpholine structures have shown activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's ability to interact with biological macromolecules suggests possible anticancer applications. Morpholine derivatives have been explored for their roles in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

The exact mechanism of action for this compound is not well-defined. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric effects. Further studies are needed to elucidate these interactions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Morpholinecarboxylic AcidMorpholine ring + carboxylic acidLacks benzyloxy substitution
BenzylmorpholineMorpholine ring + benzyl groupNo carboxylic acid functionality
2-(Benzyloxy)acetic AcidBenzyloxy + acetic acidDifferent functional groups; lacks morpholine structure

The unique combination of the benzyloxycarbonyl group and the morpholine structure enhances the compound's potential for diverse biological activities compared to similar compounds.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, related research highlights the potential of morpholine derivatives:

  • Antibacterial Studies : Research has demonstrated that morpholine-containing compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
  • Anticancer Investigations : Several studies have explored morpholine derivatives as inhibitors of cancer cell growth, suggesting that modifications to the morpholine structure can enhance efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid?

  • Synthesis : Optimize synthesis using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene, as described in analogous morpholine derivatives .
  • Characterization : Employ HPLC (>97% purity validation), NMR (structural confirmation), and mass spectrometry (molecular weight verification). Purity can be assessed via GC or HLC, as noted in similar compounds .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

  • Use HPLC for purity assessment (>97%), 1H/13C NMR for functional group analysis, and LC-MS for molecular ion profiling. X-ray crystallography may resolve stereochemical ambiguities .

Q. How should researchers safely handle this compound in the laboratory?

  • Follow protocols for protective equipment (gloves, masks, lab coats) and use fume hoods to minimize inhalation risks. Waste must be segregated and disposed via certified biohazard services .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity or stability data for this compound?

  • Conduct accelerated stability studies (e.g., under varying pH, temperature) with spectroscopic monitoring (FTIR, NMR). For toxicity, perform in vitro assays (e.g., cytotoxicity in HEK293 cells) and cross-validate with literature, noting gaps in existing SDS data .

Q. What strategies improve the yield of this compound in multi-step organic syntheses?

  • Optimize reaction conditions:

  • Catalysts : Palladium-mediated coupling for benzyloxy group introduction .
  • Solvents : Polar aprotic solvents (DMF) enhance reaction efficiency.
  • Purification : Use flash chromatography or recrystallization to isolate high-purity fractions .

Q. How does this compound serve as an intermediate in medicinal chemistry applications?

  • It is a key building block for peptide coupling (e.g., Fmoc strategies) and enzyme inhibitor design . Its morpholine core facilitates ring-opening reactions for functionalized drug candidates .

Q. What experimental designs are recommended for studying its biological activity?

  • Develop in vitro assays :

  • Enzyme inhibition : Test against proteases or kinases using fluorescence-based substrates.
  • Antimicrobial activity : Screen using MIC assays against Gram-positive/negative bacteria.
  • Reference structurally similar compounds with confirmed bioactivity .

Q. How can degradation pathways and byproducts be systematically identified?

  • Use LC-MS/MS to track degradation under stress conditions (heat, light, oxidation). Compare fragmentation patterns with computational predictions (e.g., Schrödinger Suite) .

Q. Methodological Challenges and Solutions

Q. What are the best practices for resolving crystallographic data for this compound?

  • Grow single crystals via slow evaporation in ethanol/water mixtures. Collect X-ray diffraction data (Cu-Kα radiation) and refine using software like SHELX. Report thermal parameters and hydrogen bonding networks .

Q. How do reaction conditions influence the stereochemical outcome of derivatives?

  • Control stereoselectivity using chiral catalysts (e.g., BINOL-based systems) or low-temperature reactions. Monitor via chiral HPLC or optical rotation measurements .

Q. Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₁₅H₁₇NO₅
CAS RN847560-49-0 (analogous boronic acid)
Purity AssessmentHPLC (>97%), GC
StabilityStore at RT in dry, inert atmosphere
Key ApplicationPeptide coupling, enzyme inhibitor design

Properties

IUPAC Name

4-phenylmethoxycarbonylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQCLRKABAZVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259610
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-21-7
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135782-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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